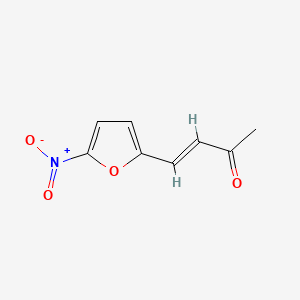

4-(5-Nitro-2-furyl)-3-butene-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-nitrofuran-2-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSGEAZAKMPTSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292622 | |

| Record name | 4-(5-Nitro-2-furanyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3455-61-6 | |

| Record name | 4-(5-Nitro-2-furanyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3455-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Nitro-2-furanyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Nitrofuran Class: From "Golden Age" Discovery to Forensic Residue Analysis

This guide provides an in-depth technical analysis of the discovery, chemistry, mechanism, and regulatory history of nitrofuran antibiotics. It is structured for researchers and drug development professionals.

Executive Summary

The nitrofurans represent a distinct class of synthetic antimicrobials characterized by a 5-nitro-2-furaldehyde core.[1] Discovered in the 1940s by Dodd and Stillman, they became a cornerstone of veterinary and human medicine before toxicological concerns precipitated a global regulatory collapse in food-animal production. Today, they occupy a dual niche: as "last-resort" options for multidrug-resistant (MDR) urinary tract pathogens and as a major target for forensic residue analysis in global food trade. This guide dissects their structure-activity relationships (SAR), the bio-activation mechanism that defines their toxicity, and the validated protocols for their synthesis and detection.

Discovery and Chemical Evolution

The Dodd and Stillman Breakthrough (1944)

While the antimicrobial properties of the furan ring were known, it was the systematic screening by Dodd and Stillman at Eaton Laboratories that identified the critical pharmacophore: the 5-nitro group . Their seminal work demonstrated that adding a nitro group at the 5-position of the furan ring significantly enhanced bacteriostatic activity against both Gram-positive and Gram-negative organisms.

Structure-Activity Relationships (SAR)

The general structure of a bioactive nitrofuran consists of three components:

-

The Warhead: A 5-nitrofuran ring.[2][3][4][5] The nitro group is the electron acceptor essential for reductive activation.

-

The Linker: Typically an azomethine (–CH=N–) linkage.[6]

-

The Side Chain (R): A heterocyclic moiety (e.g., hydantoin, oxazolidinone) that dictates solubility, pharmacokinetics, and spectrum.

Key Derivatives:

-

Nitrofurantoin: Contains a hydantoin side chain; concentrated in urine (UTI specific).

-

Furazolidone: Contains an oxazolidinone ring; broad-spectrum, used for GI infections/protozoa.

-

Nitrofurazone: The semicarbazone derivative; primarily topical.

Technical Synthesis Protocol: Nitrofurantoin

Rationale: This protocol illustrates the classic condensation pathway used to manufacture the nitrofuran core, linking the 5-nitrofuraldehyde "warhead" to the hydantoin carrier.

Reagents:

-

5-Nitro-2-furaldehyde diacetate (Precursor A)

-

1-Aminohydantoin sulfate (Precursor B)

-

Sulfuric acid / Acetic acid (Catalyst/Solvent)

Step-by-Step Workflow:

-

Hydrolysis: Dissolve 5-nitro-2-furaldehyde diacetate in dilute sulfuric acid/alcohol mixture. Heat to reflux to hydrolyze the diacetate protection, generating reactive 5-nitro-2-furaldehyde in situ.

-

Condensation: Add 1-aminohydantoin sulfate to the reaction vessel.

-

Reflux: Maintain reflux at ~85-95°C for 2–4 hours. The aldehyde carbonyl condenses with the primary amine of the hydantoin.

-

Precipitation: Cool the mixture to 4°C. The yellow crystalline product (Nitrofurantoin) precipitates.

-

Purification: Recrystallize from nitromethane or acetic acid to remove unreacted aldehyde.

-

QC: Verify structure via melting point (270–272°C dec) and HPLC purity (>98%).

Caption: Chemical synthesis pathway for Nitrofurantoin via acid-catalyzed condensation.

Mechanism of Action: The "Suicide" Prodrug

Nitrofurans are prodrugs that require reductive activation within the bacterial cell. This mechanism is distinct from standard enzyme inhibitors (like beta-lactams), making cross-resistance rare.

The Reductive Cascade

-

Entry: Passive diffusion into the bacterial cell.

-

Activation: Bacterial flavoproteins (Nitroreductases) reduce the 5-nitro group.

-

Type I Nitroreductases (NfsA, NfsB): Oxygen-insensitive. These perform a stepwise 2-electron reduction (Nitro

Nitroso -

Type II Nitroreductases: Oxygen-sensitive. Perform 1-electron reduction to a nitro-anion radical. In aerobic conditions, this radical cycles back to the parent compound, generating superoxide anions (futile cycling).

-

-

Damage: The hydroxylamino intermediate is highly electrophilic. It covalently binds to bacterial DNA, RNA, and ribosomal proteins, causing strand breakage and inhibiting protein synthesis.

Caption: Reductive activation of nitrofurans by bacterial nitroreductases leading to cytotoxicity.

Toxicology and The Regulatory Collapse

The fall of nitrofurans from veterinary use is a case study in toxicology driving regulation.

The Carcinogenicity Link

In the 1980s and 90s, long-term bioassays in rodents revealed that nitrofurans (specifically furazolidone and furaltadone) were genotoxic and carcinogenic. The mechanism involves the same reductive activation that kills bacteria; mammalian cells can also reduce the nitro group (albeit less efficiently), leading to DNA adducts.

The "Bound Residue" Problem

Unlike many antibiotics that are excreted quickly, nitrofuran metabolites covalently bind to tissue proteins.

-

Implication: The parent drug disappears within hours (short half-life), but the tissue-bound metabolites persist for weeks or months.

-

Regulatory Response: Regulators realized that testing for the parent drug was futile. They mandated testing for the specific marker metabolites released from tissue proteins.

Timeline of Bans

-

1991 (USA): FDA withdraws approval for furazolidone/nitrofurazone in poultry/swine.[7][8]

-

1993/1995 (EU): The European Union implements a zero-tolerance ban on all nitrofurans in food-producing animals.

-

2002 (USA): FDA prohibits topical use in food animals after confirming residues could enter edible tissue.[7][8][9]

Caption: Chronology of nitrofuran discovery, usage, and subsequent regulatory bans.

Modern Residue Analysis: The Forensic Standard

Because the parent drugs are unstable, compliance monitoring relies on detecting the stable, tissue-bound metabolites. This requires a complex derivatization protocol.

The Marker Metabolites

| Parent Drug | Marker Metabolite | Abbreviation |

| Furazolidone | 3-amino-2-oxazolidinone | AOZ |

| Furaltadone | 3-amino-5-morpholinomethyl-2-oxazolidinone | AMOZ |

| Nitrofurantoin | 1-aminohydantoin | AHD |

| Nitrofurazone | Semicarbazide | SEM |

Protocol: LC-MS/MS Determination of Bound Metabolites

Rationale: This is the industry-standard "gold" method (e.g., EU Reference Method) to detect illegal use in seafood and meat.

Workflow:

-

Sample Prep: Homogenize tissue (shrimp/meat).

-

Acid Hydrolysis: Incubate with 1M HCl at 37°C for 16 hours.

-

Purpose: Breaks the covalent protein bonds, releasing the free amine metabolite (e.g., AOZ).

-

-

Derivatization: Add 2-Nitrobenzaldehyde (2-NBA) during hydrolysis.

-

Purpose: The free amine is small and hard to detect. 2-NBA reacts with it to form a larger, UV-active/MS-detectable nitrophenyl derivative (NPAOZ).

-

-

Extraction: Adjust pH to 7.4. Extract with ethyl acetate or use Solid Phase Extraction (SPE - HLB cartridges).

-

Detection (LC-MS/MS):

-

Mode: Electrospray Ionization Positive (ESI+).

-

Transitions: Monitor specific parent-to-daughter ion transitions (SRM) for the 2-NBA derivatives.

-

Limit of Quantification (LOQ): Typically 0.5 – 1.0 µg/kg (ppb).

-

References

-

Dodd, M.C. & Stillman, W.B. (1944). The in vitro bacteriostatic action of some simple furan derivatives. Journal of Pharmacology and Experimental Therapeutics, 82(1), 11-18.

-

Peterson, F.J., et al. (1979). The mechanism of nitrofurantoin toxicity. Journal of Biological Chemistry, 254(10), 4009-4014.

-

Vass, M., et al. (2008). Nitrofuran antibiotics: a review on the application, prohibition and residual analysis. Veterinarni Medicina, 53(9), 469-500.

-

US Food and Drug Administration (FDA). (2002).[7][8] New Animal Drugs; Nitrofurazone; Topical Nitrofurans; Extralabel Animal Drug Use; Order of Prohibition.[7][8][9][10] Federal Register, 67 FR 5470.

-

European Commission. (2003).[11] Commission Decision 2003/181/EC amending Decision 2002/657/EC as regards the setting of minimum required performance limits (MRPLs) for certain residues in food of animal origin. Official Journal of the European Union.[12]

-

McCalla, D.R. (1983).[11] Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis, 5(6), 745-765.

Sources

- 1. CN108069944B - Preparation method of nitrofurantoin - Google Patents [patents.google.com]

- 2. Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furazolidone synthesis - chemicalbook [chemicalbook.com]

- 4. CN101450944A - Furazolidone synthesis and purification method - Google Patents [patents.google.com]

- 5. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. govinfo.gov [govinfo.gov]

- 8. avma.org [avma.org]

- 9. Federal Register :: Request Access [unblock.federalregister.gov]

- 10. Nitrofuran ban in effect | American Veterinary Medical Association [avma.org]

- 11. agriculturejournals.cz [agriculturejournals.cz]

- 12. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]

An In-depth Technical Guide to the Electrochemical Properties of Nitroaromatic Compounds

This guide provides a comprehensive exploration of the electrochemical properties of nitroaromatic compounds (NACs), tailored for researchers, scientists, and professionals in drug development. It delves into the core principles governing their redox behavior, the intricate mechanisms of their electrochemical reduction, and the advanced analytical techniques used for their characterization. This document is designed to serve as a practical and theoretical resource, bridging fundamental concepts with field-proven applications.

Introduction: The Dual Nature of Nitroaromatic Compounds

Nitroaromatic compounds are a significant class of organic molecules characterized by one or more nitro groups (–NO₂) attached to an aromatic ring.[1][2] The strong electron-withdrawing nature of the nitro group, a result of both resonance and inductive effects, imparts unique chemical and electronic properties to these molecules.[1] This makes them highly versatile, with applications ranging from pharmaceuticals and dyes to explosives and pesticides.[1][3][4]

However, the very properties that make NACs useful also contribute to their biological activity and, in many cases, their toxicity.[1][2][5][6] The bioreduction of the nitro group is a central mechanism in both the therapeutic action of nitroaromatic drugs and their potential for mutagenicity and carcinogenicity.[1][3] Understanding the electrochemical behavior of these compounds is, therefore, paramount for harnessing their benefits while mitigating their risks.

Fundamental Electrochemical Behavior of Nitroaromatic Compounds

The electrochemistry of nitroaromatic compounds is dominated by the reduction of the nitro group. This process is complex and highly dependent on the experimental conditions, particularly the pH of the medium.[7][8] The reduction can proceed through a series of single- or multi-electron transfer steps, leading to a variety of intermediates and final products.

The initial and often rate-determining step in the electrochemical reduction of a nitroaromatic compound is a one-electron transfer to form a nitro anion radical (ArNO₂⁻•).[1][9][10] The stability and subsequent reactivity of this radical anion are crucial in determining the overall reduction pathway.[9]

In aprotic media, the nitro anion radical can be stable and its formation can be observed as a reversible one-electron wave in cyclic voltammetry.[9] However, in protic media, such as aqueous solutions, the radical anion is typically short-lived and undergoes further reduction and protonation steps.

Mechanistic Pathways of Nitroaromatic Compound Reduction

The electrochemical reduction of nitroaromatic compounds in aqueous media generally proceeds through a multi-electron, multi-proton process.[4] The complete reduction of a nitro group to an amino group is a six-electron, six-proton process. However, intermediate products are often observed, and the specific pathway can be influenced by factors such as pH, electrode material, and the molecular structure of the compound.

A generalized pathway for the electrochemical reduction of a nitroaromatic compound (ArNO₂) is as follows:

-

Formation of the Nitroso Intermediate: The initial nitro anion radical is protonated and undergoes further reduction in a two-electron, two-proton step to form the corresponding nitrosoaromatic compound (ArNO).[8]

-

Formation of the Hydroxylamine Intermediate: The nitrosoaromatic compound is more easily reduced than the parent nitroaromatic compound.[8] It rapidly accepts two more electrons and two protons to form the N-arylhydroxylamine (ArNHOH).[8][11]

-

Formation of the Amino Product: The final step is the two-electron, two-proton reduction of the N-arylhydroxylamine to the corresponding aromatic amine (ArNH₂).[8]

The overall four-electron reduction to the hydroxylamine is often observed as a single, irreversible wave in techniques like cyclic voltammetry in aqueous media.[7] The hydroxylamine can then be further reduced to the amine at more negative potentials.[12]

Visualization of the Electrochemical Reduction Pathway

Caption: Generalized pathway for the electrochemical reduction of a nitroaromatic compound.

Structure-Property Relationships in Nitroaromatic Electrochemistry

The ease of reduction of a nitroaromatic compound, quantified by its reduction potential, is significantly influenced by its molecular structure. The presence of other substituents on the aromatic ring can either facilitate or hinder the acceptance of an electron by the nitro group.

-

Electron-Withdrawing Groups (EWGs): Substituents such as additional nitro groups, halogens, or carbonyl groups withdraw electron density from the aromatic ring. This stabilizes the resulting nitro anion radical and makes the compound easier to reduce (i.e., the reduction occurs at a less negative potential).[5] For instance, trinitrotoluene (TNT) is more easily reduced than dinitrotoluene (DNT), which in turn is more easily reduced than nitrotoluene.[13][14]

-

Electron-Donating Groups (EDGs): Substituents like amino or hydroxyl groups donate electron density to the aromatic ring, destabilizing the nitro anion radical and making the compound more difficult to reduce (i.e., the reduction occurs at a more negative potential).

This relationship between structure and reduction potential is a cornerstone of quantitative structure-activity relationship (QSAR) studies for nitroaromatic compounds, linking their electrochemical properties to their biological activities and toxicities.[5][15][16]

Table of Reduction Potentials for Representative Nitroaromatic Compounds

| Compound | Number of Nitro Groups | Other Substituents | First Reduction Peak Potential (Ep,c vs. NHE) |

| Nitrobenzene | 1 | None | - |

| Metronidazole | 1 | Imidazole ring | -645 mV[17] |

| Nitrofural | 1 | Furan ring | - |

| 2,4-Dinitrotoluene (DNT) | 2 | Methyl | - |

| 2,4,6-Trinitrotoluene (TNT) | 3 | Methyl | - |

Note: The exact reduction potentials can vary depending on the experimental conditions (pH, solvent, electrode, etc.). The values provided are for comparative purposes.

Key Analytical Techniques and Experimental Protocols

Several electrochemical techniques are employed to study the redox properties of nitroaromatic compounds. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are among the most common and powerful methods.[7][13][14][18][19]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an excellent technique for initial investigations of the redox behavior of nitroaromatic compounds.[7] It provides information on the reduction potentials, the number of electrons transferred in each step, and the reversibility of the redox processes. A typical cyclic voltammogram of a nitroaromatic compound in an aqueous medium shows an irreversible cathodic peak corresponding to the reduction of the nitro group.[7]

-

Preparation of the Electrolyte Solution: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0) in deionized water.

-

Preparation of the Analyte Solution: Dissolve the nitroaromatic compound in the electrolyte solution to the desired concentration (e.g., 1 mM). If the compound has low aqueous solubility, a co-solvent such as ethanol or dimethylformamide may be used, but its effect on the electrochemistry should be considered.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[20][21]

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to a potentiostat.

-

Set the initial potential to a value where no faradaic reaction occurs (e.g., 0 V).

-

Set the switching potential to a value sufficiently negative to observe the reduction of the nitro group (e.g., -1.2 V).

-

Set the scan rate (e.g., 100 mV/s).

-

Initiate the potential scan and record the resulting voltammogram.

-

-

Data Analysis: Analyze the voltammogram to determine the peak potential (Ep) and peak current (Ip) for the reduction of the nitroaromatic compound.

Visualization of a Typical Experimental Workflow for CV

Sources

- 1. scielo.br [scielo.br]

- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism | Scilit [scilit.com]

- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eurekaselect.com [eurekaselect.com]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Electrochemical sensing of nitro-aromatic explosive compounds using silver nanoparticles modified electrochips - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. Structure-activity relationships in the free-radical metabolism of xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative structure-activity relationships in two-electron reduction of nitroaromatic compounds by Enterobacter cloacae NAD(P)H:nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pharmacopeia.cn [pharmacopeia.cn]

- 21. faculty.uml.edu [faculty.uml.edu]

The 5-Nitro-2-Furyl Pharmacophore: A Toxicological Deep Dive

Topic: Toxicology Profile of 5-Nitro-2-Furyl Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 5-nitro-2-furyl moiety (5-nitrofuran) represents a classic "structural alert" in medicinal chemistry. Historically utilized for its potent broad-spectrum antibacterial and antiprotozoal properties (e.g., Nitrofurantoin, Nitrofurazone), this pharmacophore is now heavily scrutinized due to a complex toxicology profile characterized by mutagenicity, carcinogenicity, and oxidative stress.

For drug developers, the 5-nitrofuran ring acts as a "bioreductive warhead." Its efficacy and toxicity are inextricably linked to the same mechanism: enzymatic reduction of the nitro group. This guide deconstructs the bioactivation pathways, structure-activity relationships (SAR), and validation protocols necessary to assess risks associated with this chemical class.

Molecular Mechanisms of Toxicity[1]

The toxicity of 5-nitrofurans is not intrinsic to the parent molecule but is driven by metabolic bioactivation . The electron-withdrawing nitro group at the 5-position renders the furan ring susceptible to enzymatic reduction by cellular nitroreductases (NTRs).

The Dual-Pathway Bioactivation Model

Understanding the dichotomy between Type I and Type II nitroreduction is critical for interpreting toxicological data.

-

Type I Reduction (Oxygen-Insensitive): Performed by bacterial NTRs and mammalian enzymes (e.g., xanthine oxidase, cytosolic NTRs). This involves stepwise 2-electron transfers, generating highly reactive electrophiles (nitroso and hydroxylamine intermediates) capable of covalent binding to DNA and proteins.

-

Type II Reduction (Oxygen-Sensitive): Performed by mammalian microsomal NADPH-cytochrome P450 reductase. This involves a single-electron transfer to form a nitro anion radical . In aerobic conditions, this radical donates an electron to molecular oxygen, regenerating the parent compound and producing a superoxide anion (

). This "redox cycling" leads to severe oxidative stress without net metabolism of the drug.

Visualization: The Bioactivation Cascade

Figure 1: The dual-pathway metabolism of 5-nitrofurans. Type I leads to genotoxicity via adducts; Type II leads to cytotoxicity via oxidative stress.

Structure-Activity Relationships (SAR)[2][3][4]

The mutagenic potency of 5-nitrofurans is highly sensitive to the substituent at the 2-position of the furan ring. The electronic nature of this substituent influences the reduction potential (

| Structural Feature | Effect on Toxicity | Mechanistic Basis |

| 5-Nitro Group | Essential | Removal or shift to the 4-position abolishes mutagenicity in Ames strains TA98/TA100. |

| 2-Position Substituent | Modulatory | Electron-withdrawing groups (e.g., -CHO, -CN) increase reduction potential, facilitating enzymatic reduction and increasing mutagenicity. |

| Furan Ring | Facilitative | The diene character of the furan ring allows for resonance stabilization of the nitro anion radical, making it easier to reduce than corresponding nitrobenzenes. |

| Planarity | Promotional | Planar molecules intercalate DNA more effectively, stabilizing the non-covalent complex prior to adduct formation. |

Experimental Protocols

To rigorously assess the toxicological liability of a new 5-nitro-2-furyl candidate, standard assays must be modified to account for the specific bioactivation mechanisms described above.

Protocol A: Reductive Bioactivation & Reactive Metabolite Trapping

Objective: Determine if the compound generates reactive electrophiles (nitroso/hydroxylamine) in a mammalian system. Self-Validation: Use Nitrofurantoin as a positive control and Furosemide (furan without nitro) as a negative control.

Materials:

-

Rat Liver Microsomes (RLM) (1 mg/mL protein)

-

NADPH regenerating system

-

Trapping Agent: Glutathione (GSH) or N-Acetylcysteine (NAC) (5 mM)

-

Anaerobic Chamber (or Argon purging)

Workflow:

-

Preparation: Prepare reaction mixture in phosphate buffer (pH 7.4).

-

Group 1 (Aerobic): Open air incubation.

-

Group 2 (Anaerobic): Purge buffer with Argon for 10 mins; incubate in sealed vials.

-

-

Initiation: Add Test Compound (10 µM) and initiate with NADPH.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Trapping: The GSH/NAC will attack the electrophilic nitroso/hydroxylamine intermediates, forming stable adducts.

-

Termination: Quench with ice-cold acetonitrile. Centrifuge to remove protein.

-

Analysis: LC-MS/MS analysis looking for [M + GSH/NAC] adducts.

-

Causality Check: If adducts are observed only or predominantly in anaerobic conditions, it confirms Type I nitroreduction is the primary activation pathway.

-

Protocol B: Differential Ames Test (Nitroreductase Dependence)

Objective: Distinguish between direct-acting mutagenicity and nitroreductase-dependent mutagenicity.

Workflow Visualization:

Figure 2: Differential Ames testing strategy. A drop in mutagenicity in NR (nitroreductase-deficient) strains confirms the nitro group is the toxophore.

Methodology Steps:

-

Strain Selection: Use S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution). Parallelly use TA98NR and TA100NR (nitroreductase deficient).

-

Dosing: 5-point dose-response (e.g., 0.1 to 100 µ g/plate ).

-

Metabolic Activation: Perform with and without S9 fraction.

-

Note: Nitrofurans are often direct-acting mutagens in standard strains because bacterial NTRs activate them. Adding S9 may actually decrease mutagenicity by metabolizing the compound via Type II pathways (detoxification) or binding reactive metabolites to S9 proteins before they reach bacterial DNA.

-

-

Interpretation:

-

Positive in TA98/100 + Negative in TA98NR/100NR = Classic Nitrofuran Mutagenicity .

-

Regulatory & Clinical Implications

The "Zero Tolerance" Policy

Due to the formation of protein-bound tissue residues (detected as AOZ, AMOZ, SEM, AHD), nitrofurans (e.g., Nitrofurazone, Furazolidone) are banned in food-producing animals in the EU, USA, and China. These bound residues can persist for weeks, acting as a reservoir of potential carcinogens.

Drug Development Decision Matrix

If your lead candidate contains a 5-nitro-2-furyl group:

-

Genotoxicity Screen: If positive in Ames (highly likely), the compound is generally a "No-Go" for non-life-threatening indications.

-

Risk/Benefit: For terminal conditions (e.g., multidrug-resistant tuberculosis or Chagas disease), the risk may be acceptable. (Example: Nifurtimox).[1]

-

Mitigation: Attempt to replace the nitro group with a nitrile (-CN) or acetyl (-COCH3) group to maintain electron withdrawal while eliminating the nitroreduction liability.

References

-

National Toxicology Program (NTP). (1989).[2] Toxicology and Carcinogenesis Studies of Nitrofurantoin in F344/N Rats and B6C3F1 Mice.[2] Technical Report Series No. 341.[2] [Link]

-

International Agency for Research on Cancer (IARC). (1990).[2] Nitrofurantoin.[2][3][4][5][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 50.[2] [Link]

-

McCalla, D. R. (1983). Mutagenicity of nitrofuran derivatives: Review. Environmental Mutagenesis, 5(5), 745–765. [Link]

-

Vass, M., et al. (2008). Nitroreductive metabolic activation of some carcinogenic nitro heterocyclic food contaminants in rat mammary tissue cellular fractions.[6] Food and Chemical Toxicology, 46(2). [Link]

-

Ho, Y. S., et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs.[8][9] Current Drug Metabolism, 7(8). [Link]

Sources

- 1. Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbio.princeton.edu [molbio.princeton.edu]

- 5. Mutagenicity studies of a carcinogenic nitrofuran and some analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitroreductive metabolic activation of some carcinogenic nitro heterocyclic food contaminants in rat mammary tissue cellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage and prophage induction and toxicity of nitrofurantoin in Escherichia coli and Vibrio cholerae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structure Elucidation of Nitrofuran Derivatives

Executive Summary

Nitrofuran derivatives (e.g., nitrofurantoin, furazolidone, nitrofurazone) represent a class of antimicrobials characterized by a 5-nitro-2-furaldehyde core.[1][2] While their efficacy against Gram-negative and Gram-positive bacteria is well-documented, their structural elucidation is complicated by two factors: the strong electron-withdrawing nature of the nitro group (

This guide provides a high-level technical workflow for the structural characterization of these derivatives, moving from bulk property verification to sub-molecular elucidation. It is designed for medicinal chemists and analytical scientists requiring robust, self-validating protocols.

Phase 1: The Chemical Scaffold & Preliminary Screening

The pharmacophore is defined by the 5-nitrofuran ring coupled via an azomethine (

Core Structure:

Purity & Solubility Profiling

Before advanced spectroscopy, purity must be established to prevent metabolite interference.

-

Solubility: Nitrofurans are notoriously insoluble in water and non-polar organic solvents. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the solvents of choice for analytical prep.

-

TLC Visualization: Due to the conjugated nitro group, these compounds are often yellow/orange. They quench UV fluorescence at 254 nm.

-

Expert Insight: Avoid prolonged exposure to UV lamps during TLC visualization; nitrofurans undergo nitro-nitrite rearrangement under UV light, creating "ghost" spots.

-

Phase 2: Spectroscopic Fingerprinting (IR & UV-Vis)

Infrared Spectroscopy (FT-IR)

The nitro group provides the most diagnostic bands. In 5-nitrofuran derivatives, the

| Functional Group | Vibration Mode | Wavenumber ( | Diagnostic Value |

| Stretching | High. Strong, broad band. | ||

| Stretching | High. Sharp, distinct band. | ||

| Azomethine ( | Stretching | Medium. Confirms side-chain linkage. | |

| Furan Ring | Ring Breathing | Medium. Characteristic of the heterocycle. |

UV-Visible Spectroscopy

The conjugation system extends from the nitro group through the furan ring to the imine bond.

-

Bathochromic Shift: The strong electron-withdrawing

group causes a significant red shift. -

Key Absorbance: Typically

at 360–380 nm (Transitions: -

Protocol Note: All UV solutions must be prepared in amber volumetric flasks.

Phase 3: Advanced Structural Elucidation (NMR & MS)

This phase confirms the substitution pattern and stereochemistry.

Nuclear Magnetic Resonance (NMR)

The 5-nitrofuran ring has only two protons (

Solvent Selection: DMSO-

-

H-3 (Furan):

7.5 – 7.9 ppm (Doublet). Deshielded by the adjacent nitro group. -

H-4 (Furan):

7.1 – 7.4 ppm (Doublet). -

Coupling Constant (

): The vicinal coupling on the furan ring is characteristically small, typically 3.5 – 4.0 Hz . This distinguishes it from benzene derivatives where -

Azomethine Proton (

): Singlet at

-

C-2 (Ipso to imine): ~150 ppm.

-

C-5 (Ipso to nitro): ~152 ppm (Often weak due to lack of NOE and coupling to quadrupole

). -

C-3/C-4: 110 – 118 ppm.

Mass Spectrometry (MS)

Nitrofurans exhibit complex fragmentation. The primary ionization mode is Electrospray Ionization (ESI) in Positive Mode (

Workflow Diagram: Elucidation Logic

Figure 1: Logical workflow for the structural determination of nitrofuran derivatives.

Fragmentation Pathways

Understanding degradation is vital for identifying metabolites (like AOZ or SEM) in biological matrices.

-

Loss of

: Characteristic neutral loss of 46 Da. -

Furan Ring Opening: The high energy of the nitro group often leads to the cleavage of the furan ring, generating open-chain nitrile or alkyne fragments.

-

N-N Cleavage: Separation of the furan scaffold from the side chain (R).

Phase 4: Experimental Protocol (Photostability & Degradation)

Nitrofurans are photosensitive. In drug development, distinguishing between metabolic degradation and photolytic degradation is critical.

Protocol: Controlled Photolysis Assay

Objective: Determine the half-life (

-

Preparation:

-

Prepare a 10

g/mL stock solution of the nitrofuran derivative in 50:50 Acetonitrile:Water (buffered to pH 7.4). -

Control Group: Wrap volumetric flask in aluminum foil immediately.

-

Test Group: Transfer to clear quartz cuvettes.

-

-

Irradiation:

-

Expose Test Group to a UV source (365 nm) or simulated daylight (Xenon arc) for time points: 0, 15, 30, 60, 120 mins.

-

-

Analysis:

-

Inject both groups into HPLC-DAD-MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm).

-

Mobile Phase: Gradient 10%

90% ACN in 0.1% Formic Acid.

-

-

Validation Criteria:

-

The Control Group must show < 2% degradation over 120 mins.

-

The Test Group will likely show the formation of the syn-isomer (early stage) followed by nitro-nitrite rearrangement products (late stage).

-

Pathway Diagram: Photolytic Degradation

Figure 2: The primary photolytic degradation pathway of nitrofurans, leading to isomerization and eventual de-nitration.

References

-

Vass, M. et al. (2008). Photochemical stability of nitrofurantoin and its derivatives. Journal of Pharmaceutical and Biomedical Analysis. Link

-

European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Link

-

Patel, R. et al. (2019). Structural and Reactivity Analyses of Nitrofurantoin–4-dimethylaminopyridine Salt Using Spectroscopic and Density Functional Theory Calculations. MDPI Crystals. Link

-

Agilent Technologies. (2010). Analysis of nitrofuran metabolites by positive ion electrospray LC/MS/MS. Application Note. Link

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Link

Sources

Methodological & Application

Application Note: Advanced Characterization and Therapeutic Evaluation of Nitrofurans

Strategic Overview: The Renaissance of Nitrofurans

In the current era of antimicrobial resistance (AMR), nitrofurans (e.g., nitrofurantoin, furazolidone, nitrofurazone) have experienced a clinical renaissance. Unlike beta-lactams or fluoroquinolones, which target single specific enzymes, nitrofurans act as "prodrugs" that, upon activation, generate multiple reactive intermediates.[1] This "multiple-hit" mechanism imposes a high fitness cost on resistance development, making them invaluable against multidrug-resistant (MDR) uropathogens, including ESBL-producing Enterobacteriaceae.

However, their application in drug development requires rigorous control of specific variables—namely pH-dependent efficacy , solubility constraints , and metabolic toxicity . This guide outlines the precise protocols for evaluating nitrofuran efficacy, validating their mechanism of action, and screening for safety biomarkers.

Mechanism of Action & Visual Logic

To effectively deploy nitrofurans, one must understand that the parent compound is biologically inert. It requires reduction by bacterial flavoproteins (nitroreductases).[1][2]

Figure 1: Nitrofuran Activation and Lethality Pathway

Caption: Stepwise reduction of nitrofurans by nfsA/nfsB generates electrophiles that damage DNA and proteins.

Application Note 1: In Vitro Efficacy Profiling (MIC/MBC)

Challenge: Nitrofurantoin is poorly soluble in water and its antimicrobial activity is highly pH-dependent.[3] Standard Mueller-Hinton Broth (MHB) often has a pH of 7.2–7.4, which can artificially elevate MIC values, masking the drug's true potency in the urinary tract (typically pH 5.5–6.0).

Protocol: pH-Adjusted Broth Microdilution

Materials:

-

Solvent: Dimethyl sulfoxide (DMSO).[4][5] Note: Do not use water or ethanol for stock solutions.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

-

Buffer: 1M MES buffer (for acidic pH adjustment).

Step-by-Step Workflow:

-

Stock Preparation (Critical Step):

-

Weigh 10 mg of Nitrofurantoin powder.[4]

-

Dissolve in 1 mL of 100% DMSO to achieve a 10,000 µg/mL stock.

-

Expert Insight: Nitrofurans are light-sensitive. Perform all weighing and dissolution in amber tubes or low-light conditions.

-

-

Media pH Adjustment:

-

Split CAMHB into two aliquots.

-

Aliquot A (Standard): Adjust to pH 7.3 ± 0.1.

-

Aliquot B (Physiological/Urinary): Buffer with 100 mM MES and adjust pH to 5.5.

-

Rationale: Efficacy against E. coli is significantly higher at pH 5.5 due to increased lipophilicity and bacterial uptake at acidic pH [1, 2].

-

-

Dilution Series:

-

Dilute the DMSO stock 1:100 in the respective CAMHB to obtain a working solution of 100 µg/mL (1% DMSO final).

-

Perform serial 2-fold dilutions in 96-well plates. Final test range: 0.25 – 64 µg/mL.

-

-

Incubation & Readout:

-

Inoculate with

CFU/mL of test organism (e.g., E. coli ATCC 25922). -

Incubate at 35°C for 16–20 hours.

-

Valid Result: The MIC is the lowest concentration showing no visible growth.[4]

-

Data Interpretation Table:

| Organism | Typical MIC (pH 7.3) | Typical MIC (pH 5.5) | Clinical Breakpoint (S/R) |

| E. coli | 16 – 32 µg/mL | 4 – 8 µg/mL | ≤ 32 / ≥ 128 |

| E. faecalis | 16 – 32 µg/mL | 8 – 16 µg/mL | ≤ 32 / ≥ 128 |

| Klebsiella spp. | 32 – 64 µg/mL | 16 – 32 µg/mL | ≤ 32 / ≥ 128 |

| Proteus spp. | > 128 µg/mL (Intrinsic R) | > 128 µg/mL | Resistant |

Application Note 2: Mechanistic Validation (Nitroreductase Assay)

Challenge: Confirming if a resistant isolate has acquired resistance via nfsA/nfsB loss-of-function mutations.

Protocol: Spectrophotometric Reductase Assay

This assay measures the rate at which bacterial lysates reduce a nitrofuran substrate (Nitrofurazone is preferred for this assay due to its clear absorbance peak).

-

Cell Lysate Preparation:

-

Grow bacteria to mid-log phase (

). -

Pellet cells and wash twice with 50 mM Tris-HCl (pH 7.0).

-

Sonicate on ice (3 x 10s pulses). Centrifuge at 15,000 x g for 20 min at 4°C. Collect supernatant.

-

-

Reaction Setup:

-

Cuvette A (Blank): 50 mM Tris-HCl + 0.1 mM NADPH.

-

Cuvette B (Test): 50 mM Tris-HCl + 0.1 mM NADPH + 0.1 mM Nitrofurazone .[6]

-

-

Kinetic Measurement:

-

Calculation:

-

Specific Activity (U/mg) =

-

(Extinction coeff. of Nitrofurazone) =

-

Validation Logic:

-

Wild Type (nfsA+): Rapid decrease in Abs400 (High specific activity).

-

Resistant Mutant (nfsA-): Negligible change in Abs400.

Application Note 3: Toxicology & Residue Analysis (AOZ/AMOZ)

Challenge: Nitrofurans are rapidly metabolized in vivo (half-life < 20 mins), making parent drug detection impossible in tissue.[10] However, they form stable protein-bound metabolites that are mutagenic. For drug development, screening for these metabolites is a critical safety gate [4].

Figure 2: Metabolite Detection Workflow

Caption: Workflow for detecting protein-bound nitrofuran metabolites (AOZ, AMOZ) via acid hydrolysis and 2-NBA derivatization.

Protocol: LC-MS/MS Detection of Bound Metabolites[10][11][12]

Target Analytes:

-

AOZ (3-amino-2-oxazolidinone) – Marker for Furazolidone.[11]

-

AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) – Marker for Furaltadone.[11]

-

AHD (1-aminohydantoin) – Marker for Nitrofurantoin.[10]

Step-by-Step:

-

Hydrolysis & Derivatization:

-

Homogenize 1.0 g of tissue (or 1 mL plasma).

-

Add 4 mL deionized water + 0.5 mL 1M HCl.

-

Add 100 µL of 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO.

-

Purpose: The acid releases the bound metabolite from the protein; 2-NBA immediately reacts with the free amine to form a stable nitrophenyl derivative (NPA-AOZ) [5].

-

Incubate at 37°C overnight (16 hours).

-

-

Extraction:

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3µm).

-

Ionization: ESI Positive Mode.

-

Transitions (Quantification):

-

NPA-AOZ: m/z 236.1

134.1 -

NPA-AHD: m/z 249.1

134.0

-

-

References

-

Huttner, A., et al. (2015). Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Fransen, F., et al. (2017). Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections. Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Whiteway, J., et al. (1998). Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli. Journal of Bacteriology. Available at: [Link]

-

USDA Food Safety and Inspection Service. (2010).[11] Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. Laboratory Guidebook. Available at: [Link]

-

Vass, M., et al. (2008). Nitrofurans: Antibiotic residues in food.[10] Encyclopedia of Food Safety. Available at: [Link]

Sources

- 1. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]

- 2. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. repub.eur.nl [repub.eur.nl]

- 6. journals.asm.org [journals.asm.org]

- 7. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nih.org.pk [nih.org.pk]

- 9. Nitrofurantoin: Preferred Empiric Therapy for Community-Acquired Lower Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. waters.com [waters.com]

- 11. fsis.usda.gov [fsis.usda.gov]

- 12. preprints.org [preprints.org]

- 13. fda.gov [fda.gov]

"protocol for assessing biofilm inhibition by nitro compounds"

Application Note: Protocol for Assessing Biofilm Inhibition by Nitro Compounds

Strategic Overview

Nitro compounds (e.g., nitroimidazoles, nitrofurans, and novel nitric oxide donors) represent a critical class of anti-biofilm agents. Their mechanism often involves the generation of Reactive Nitrogen Species (RNS) or interference with bacterial redox potential. However, these physicochemical properties present unique challenges in assay design:

-

Solubility: Many nitro-aromatics are hydrophobic, requiring organic solvents (DMSO) that can independently affect biofilm structure.

-

Interference: The redox activity of the nitro group can interfere with standard metabolic dyes (e.g., XTT, MTT), leading to false "viability" signals.

-

Photosensitivity: Nitro compounds can be liable to photodegradation, requiring light-protected workflows.

This guide provides a validated workflow to determine the Minimum Biofilm Inhibitory Concentration (MBIC) , distinguishing it from the Minimum Biofilm Eradication Concentration (MBEC).

Pre-Experimental Considerations

Compound Preparation (Critical Step)

-

Solvent: Dissolve nitro compounds in 100% DMSO to create a high-concentration stock (e.g., 100 mM).

-

Working Solution: Dilute into the assay media such that the final DMSO concentration is ≤ 0.5% (v/v) .

-

Why? DMSO concentrations >1% can dissolve extracellular polymeric substances (EPS) or inhibit bacterial growth, confounding results.

-

-

Stability: Store stocks in amber vials or wrap tubes in aluminum foil. Nitro groups can degrade into amines or nitrosamines upon UV exposure, altering potency.

Strain Selection & Media

-

Media: Use M63 Minimal Media (supplemented with MgSO₄ and glucose) or Tryptic Soy Broth (TSB) + 1% Glucose.

-

Expert Insight: Glucose supplementation triggers robust biofilm formation in Staphylococci and Pseudomonas, maximizing the assay window.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow from compound preparation to dual-readout analysis (Biomass vs. Viability).

Caption: Figure 1. Dual-path workflow for assessing nitro compounds. The split path ensures differentiation between biomass removal and metabolic inhibition.

Protocol A: MBIC Determination via Crystal Violet (Biomass)

This assay quantifies the total biofilm mass (cells + EPS matrix). It is the gold standard for high-throughput screening.[1]

Materials:

-

96-well flat-bottom polystyrene plates (Tissue culture treated).

-

Crystal Violet (CV) solution: 0.1% (w/v) in water.[2]

-

Solubilization Buffer: 30% Acetic Acid or 95% Ethanol.

Procedure:

-

Plate Setup:

-

Add 100 µL of standardized bacterial inoculum (

CFU/mL) to experimental wells. -

Add 100 µL of the test compound (2x concentration) to reach the final desired concentration.

-

Controls (Mandatory):

-

Growth Control:[3] Bacteria + Media + Solvent (0.5% DMSO).

-

Sterility Control: Media only.

-

Compound Blank: Media + Compound (Highest Conc.) (Checks if the compound stains the plastic).

-

-

-

Incubation: Seal with parafilm (to prevent evaporation/edge effect) and incubate at 37°C for 24 hours under static conditions.

-

Washing (The "O'Toole" Method):

-

Staining:

-

Destaining:

-

Solubilization:

-

Add 125 µL of 30% Acetic Acid to each well.[2] Incubate 15 minutes.

-

-

Quantification:

-

Transfer 100 µL to a fresh plate (to avoid reading scratches on the original plate).

-

Measure Absorbance (

).[8]

-

Protocol B: Metabolic Viability via XTT (Nitro-Optimized)

Critical Warning: Nitro compounds can chemically reduce tetrazolium salts (XTT/MTT), causing a false-positive color change even if bacteria are dead. This protocol includes a specific "Abiotic Control" to correct for this.

Materials:

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).[9]

-

Menadione (Electron coupler).

Procedure:

-

Biofilm Formation: Follow Steps 1–3 from Protocol A (Grow and Wash).[5]

-

Reagent Prep:

-

Prepare XTT (1 mg/mL in PBS). Filter sterilize.

-

Prepare Menadione (10 mM in Acetone).

-

Working Solution: Mix 10 mL XTT + 1 µL Menadione.

-

-

Assay:

-

Add 200 µL of fresh PBS to washed wells.

-

Add 50 µL of XTT/Menadione Working Solution.

-

-

Incubation: Incubate in the dark (nitro compounds + XTT are light sensitive) for 2–4 hours at 37°C.

-

Quantification:

-

Centrifuge the plate (1000 x g, 5 min) to pellet any detached cells.

-

Transfer 100 µL supernatant to a fresh plate.

-

Measure Absorbance (

).[8]

-

Correction Calculation:

Data Analysis & Interpretation

Calculating MBIC

The MBIC is defined as the lowest concentration yielding an inhibition of biofilm formation

Mechanism of Action Visualization

Understanding why the inhibition occurs is crucial for the discussion section of your research.

Caption: Figure 2. Pharmacodynamics of nitro compounds. Activation by bacterial nitroreductases generates toxic radical species that disrupt biofilm maintenance.

Troubleshooting & Quality Control

| Issue | Probable Cause | Solution |

| High Background Staining | Inadequate washing or plastic binding. | Use the submersion wash method.[2][3] Include a "Compound Only" well to subtract intrinsic compound color. |

| Edge Effect | Evaporation in outer wells. | Do not use the perimeter wells for data; fill them with sterile water. |

| XTT Signal in "Dead" Wells | Chemical reduction by nitro group. | CRITICAL: Subtract the OD of the Abiotic Control (Compound + XTT, no cells). |

| Precipitation | Compound insolubility. | Check the "Compound Blank" well for turbidity. If cloudy, the MBIC is invalid; lower the concentration or increase DMSO (max 1%). |

References

-

O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

-

Peterson, S. B., et al. (2011). The MBEC Assay: For High-Throughput Screening of Anti-Biofilm Molecules.[2] Methods in Molecular Biology, 787, 137-145. [Link]

-

Barraud, N., et al. (2006). Nitric oxide signaling in Pseudomonas aeruginosa biofilms mediates phosphodiesterase activity, decreased cyclic di-GMP levels, and enhanced dispersal. Journal of Bacteriology, 188(21), 7344–7353. [Link]

-

Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. ableweb.org [ableweb.org]

- 5. DSpace [research-repository.griffith.edu.au]

- 6. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Confirmatory Analysis of Nitrofuran Metabolites in Food Matrices

Abstract

This application note provides a detailed and robust analytical method for the detection and quantification of banned nitrofuran antibiotic metabolites in various food-producing animal tissues, such as poultry, seafood, and pork. Due to the rapid in-vivo metabolism of parent nitrofuran drugs, regulatory monitoring focuses on their stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][2] The use of nitrofurans in food-producing animals is prohibited in many jurisdictions, including the European Union and the United States, due to concerns about their carcinogenic and mutagenic potential.[3][4] This protocol employs a well-established methodology based on acid hydrolysis to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA), and subsequent analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] The method described herein is designed to meet and exceed the stringent Minimum Required Performance Limits (MRPL) set by regulatory bodies, ensuring high sensitivity and specificity for confirmatory analysis.[8][9]

Introduction: The Rationale for Metabolite Monitoring

Nitrofuran antibiotics, including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, are rapidly metabolized in animals, with biological half-lives of only a few hours.[1][3] This makes direct detection of the parent compounds in edible tissues impractical for monitoring their illegal use.[10] However, their metabolites become covalently bound to tissue proteins, where they can persist for extended periods.[3][10] This stability makes them ideal markers of nitrofuran administration.[3] Consequently, analytical methods focus on the detection of these specific, stable metabolites to enforce the zero-tolerance policy for these banned substances.[10]

The primary metabolites corresponding to the parent drugs are:

-

Furazolidone → 3-amino-2-oxazolidinone (AOZ )

-

Furaltadone → 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ )

-

Nitrofurantoin → 1-aminohydantoin (AHD )

-

Nitrofurazone → Semicarbazide (SEM )

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this analysis, offering unparalleled sensitivity and selectivity, which is crucial for detecting residues at sub-µg/kg levels in complex biological matrices.[1][5][11]

The Pivotal Role of Derivatization

Direct analysis of the nitrofuran metabolites by LC-MS/MS is challenging due to their low molecular weights and poor ionization efficiency, which can lead to poor sensitivity and interference from matrix components.[3] To overcome this, a critical derivatization step is employed using 2-nitrobenzaldehyde (2-NBA).[3][6] During an acid hydrolysis step, which cleaves the metabolites from tissue proteins, the primary amine group of the metabolite reacts with the aldehyde group of 2-NBA.[3] This reaction forms a larger, more stable, and more easily ionizable nitrophenyl (NP) derivative (e.g., NP-AOZ), which significantly enhances the chromatographic retention, ionization efficiency, and mass spectrometric signal, thereby improving the overall sensitivity and specificity of the method.[3]

Experimental Workflow Overview

The analytical workflow is a multi-step process designed to ensure the accurate and reliable quantification of nitrofuran metabolites. The key stages involve sample preparation (including hydrolysis and derivatization), analyte extraction and clean-up, and finally, instrumental analysis by LC-MS/MS.

Detailed Protocols

Part 1: Sample Preparation, Hydrolysis, and Derivatization

This part of the protocol is critical for liberating the bound metabolites and converting them into a form suitable for LC-MS/MS analysis. The use of stable isotope-labeled internal standards for each analyte is essential for accurate quantification, as they compensate for matrix effects and variations in extraction recovery.[8][12]

Reagents:

-

Hydrochloric Acid (HCl), 0.125 M

-

2-Nitrobenzaldehyde (2-NBA) solution, 50 mM in Methanol (prepare fresh daily)[13]

-

Dipotassium hydrogen phosphate (K₂HPO₄), 0.1 M

-

Sodium hydroxide (NaOH), 0.8 M

-

Isotope-labeled internal standard mix (e.g., AMOZ-d₅, AOZ-d₄, AHD-d₂, SEM-¹³C,¹⁵N₂)

Procedure:

-

Sample Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[6]

-

Internal Standard Spiking: Fortify each sample, blank, and quality control (QC) sample with a known amount of the internal standard working solution.

-

Hydrolysis and Derivatization:

-

Add 400 µL of the freshly prepared 50 mM 2-NBA solution.[3][6]

-

Vortex the mixture thoroughly for approximately 20-30 seconds to ensure complete mixing.[3][14]

-

Incubate the samples overnight (approx. 16 hours) in a shaking water bath set to 37°C.[1][3][6] This allows for the simultaneous acid-catalyzed release of the metabolites from tissue proteins and their derivatization with 2-NBA. Some modern variations utilize microwave-assisted derivatization to reduce this time significantly.[13][14]

-

Neutralization:

Part 2: Extraction and Sample Clean-up

The derivatized metabolites are extracted from the aqueous sample digest into an organic solvent. A clean-up step is necessary to remove interfering matrix components. While traditional liquid-liquid extraction (LLE) is described here, automated solid-phase extraction (SPE) is also a common and effective alternative.[8][13]

Reagents:

-

Ethyl Acetate (EtOAc), HPLC grade

-

Reconstitution Solution: 60:40 (v/v) 2 mM ammonium acetate in 0.1% formic acid : acetonitrile.[13]

Procedure:

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of ethyl acetate to each neutralized sample tube.

-

Cap the tubes and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[6]

-

Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.

-

Repeat the extraction with a second 5 mL aliquot of ethyl acetate, combining the organic layers.

-

-

Evaporation:

-

Reconstitution:

-

Final Filtration:

-

Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[13]

-

Part 3: LC-MS/MS Instrumental Analysis

The analysis is performed using a high-sensitivity UPLC system coupled to a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode. Detection and quantification are achieved using Multiple Reaction Monitoring (MRM).

Typical LC Conditions:

-

System: Waters ACQUITY UPLC H-Class[8]

-

Column: C18 Reverse-Phase Column (e.g., 150 x 3 mm, 3 µm)[1]

-

Mobile Phase A: 2 mM Ammonium Acetate in Water[13]

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient program is used to separate the four derivatized metabolites.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

Typical MS Conditions:

-

System: Waters Xevo TQ-S micro[8]

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Capillary Voltage: 1.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

Data Acquisition: Multiple Reaction Monitoring (MRM). For each analyte, at least two transitions (a quantifier and a qualifier) are monitored to meet confirmatory criteria.[8][11]

Data Presentation: MRM Transitions

The selection of precursor and product ions is fundamental for the selectivity of the MS/MS method. The table below lists typical MRM transitions for the 2-NBA derivatives of the nitrofuran metabolites.

| Analyte (Derivative) | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) |

| NP-AOZ | 236.1 | 134.1 | 104.1 |

| NP-AMOZ | 335.1 | 291.1 | 134.1 |

| NP-AHD | 249.1 | 134.1 | 205.1 |

| NP-SEM | 209.1 | 134.1 | 166.0 |

| NP-AOZ-d₄ (ISTD) | 240.1 | 134.1 | - |

| NP-AMOZ-d₅ (ISTD) | 340.1 | 296.1 | - |

| NP-AHD-d₂ (ISTD) | 251.1 | 134.1 | - |

| NP-SEM-¹³C,¹⁵N₂ (ISTD) | 212.1 | 135.1 | - |

| Note: Specific m/z values and collision energies should be optimized for the specific instrument in use.[8] |

Method Validation and Quality Control

To ensure the reliability of results, the analytical method must be fully validated according to internationally recognized guidelines, such as those from VICH or Codex Alimentarius.[16][17][18]

Validation Parameters:

-

Specificity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix. Assessed by analyzing blank matrix samples.

-

Linearity: Establishing a linear relationship between concentration and response over a defined range (e.g., 0.25 to 5.0 µg/kg).[8]

-

Accuracy (Recovery): The closeness of the measured value to the true value, determined by analyzing spiked control samples at multiple concentrations.

-

Precision (Repeatability & Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Expressed as the relative standard deviation (%RSD).

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected with acceptable certainty.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[1]

-

Matrix Effects: Evaluation of the suppression or enhancement of ionization due to co-eluting matrix components.

-

Stability: Stability of analytes in the matrix during storage and throughout the analytical process.[17]

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, specific, and robust protocol for the confirmatory analysis of banned nitrofuran metabolites in food matrices. The combination of a meticulous sample preparation procedure, including essential acid hydrolysis and 2-NBA derivatization, with the analytical power of tandem mass spectrometry ensures that laboratories can reliably detect these residues at levels well below the regulatory action limits. Adherence to strict method validation and ongoing quality control procedures is paramount for generating legally defensible data in food safety monitoring programs.

References

- Detecting nitrofuran metabolites in animal products using LC/MS/MS.

- Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS.

- Validation Requirements for Testing for Residues of Veterinary Drugs. Joint FAO/WHO Technical Workshop.

- Conneely, A., et al. (2001). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta.

- Modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture products using LC-MS. U.S.

- Guidelines for the validation of analytical methods used in residue studies in animal tissues.

- Analysis of Nitrofuran Metabolites in Animal Tissues by LC/MS/MS with QuEChERS Pre-tre

- Analytical methodology for veterinary medicine residues. Australian Pesticides and Veterinary Medicines Authority (APVMA).

- The Crucial Role of 2-Nitrobenzaldehyde Derivatization in the Analysis of the Nitrofuran Metabolite AMOZ: A Technical Guide. Benchchem.

- LIB 4678 modifications to LIB 4597 for the analysis of nitrofuran metabolites and chloramphenicol in aquaculture. U.S.

- GFI #208 - VICH GL49 - Validation of Analytical Methods. U.S.

- Detection of Nitrofuran Metabolites in Shrimp. U.S.

- Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. Journal of Food and Drug Analysis.

- Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques. Journal of Agricultural and Food Chemistry.

- Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. U.S.

- Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. U.S. Department of Agriculture (USDA).

- New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. Journal of Veterinary Research.

- Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs. Preprints.org.

- Development of an analytical method to detect metabolites of nitrofurans. Food Chemistry.

- Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS.

- Analytical methods for nitrofurans: Lessons to be learned and new developments. Joint FAO/WHO Technical Workshop.

- New legal regulations for unauthorised veterinary drugs. Eurofins.

Sources

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. shopshimadzu.com [shopshimadzu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Legal regulations for unauthorised veterinary drugs - Eurofins Scientific [eurofins.de]

- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. fsis.usda.gov [fsis.usda.gov]

- 8. waters.com [waters.com]

- 9. vliz.be [vliz.be]

- 10. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]

- 11. preprints.org [preprints.org]

- 12. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]

- 17. rr-americas.woah.org [rr-americas.woah.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

Troubleshooting & Optimization

"stability issues of nitrofurans in aqueous solutions"

Topic: Stability Issues of Nitrofurans in Aqueous Solutions Audience: Analytical Chemists, Pharmacologists, and Drug Development Researchers Status: Active | Ticket Priority: High[1]

Welcome to the Nitro-Stabil Support Hub

Current System Status: Operational Lead Application Scientist: Dr. A. Vance[1]

You have reached the Tier-3 Technical Support guide for Nitrofuran antibiotics (Nitrofurantoin, Furazolidone, Nitrofurazone, Furaltadone). These compounds are notoriously labile in aqueous environments, leading to "disappearing peaks" in HPLC, non-linear calibration curves, and failed biological assays.

This guide bypasses generic advice to address the causal mechanisms of degradation—photolysis, hydrolysis, and solubility artifacts—providing you with self-validating protocols to stabilize your experiments.

Module 1: The "Disappearing Peak" (Photodegradation)

User Ticket #402: "I prepared a 10 µM Nitrofurantoin standard in water. After 1 hour on the bench, my HPLC peak area dropped by 40%. Is my column failing?"

Diagnosis: Your column is likely fine.[1] You are witnessing rapid photolytic degradation .[1] Nitrofurans possess a 5-nitrofuran ring that acts as a chromophore, absorbing strongly in the UV-A and visible spectrum. Upon photon absorption, the molecule enters an excited triplet state, leading to a nitro-nitrite rearrangement .

The Mechanism (Why it happens):

-

Excitation: Light (300–450 nm) excites the nitro group.[1]

-

Radical Formation: The excited state generates superoxide radicals (

).[1] -

Rearrangement: The nitro group rearranges to a nitrite ester, which cleaves to form unstable intermediates (e.g., 5-hydroxyfuran-2-carbaldehyde) and eventually opens the furan ring.[1]

-

Autocatalysis: The breakdown products often lower the pH, and the generated acids can further catalyze hydrolysis [1, 2].[1]

Troubleshooting Protocol:

-

Immediate Action: All work must be performed under low-actinic light (yellow sodium lamps or filtered LED >500 nm).[1]

-

Container Check: Clear glass is forbidden.[1] Use amber borosilicate glass. For critical kinetics, wrap containers in aluminum foil.[1]

-

Validation Step: Run a "Dark Control."[1] Prepare two identical vials; wrap one in foil and leave the other exposed. Inject both after 1 hour. If the exposed vial shows degradation and the foil vial does not, your issue is light, not chemistry.

Visualization: Photodegradation Pathway

Figure 1: The photolytic cascade of nitrofurans. Note that superoxide generation creates oxidative stress even before ring opening.[1]

Module 2: The Solubility vs. Stability Paradox (pH Effects)

User Ticket #899: "To improve solubility, I adjusted my buffer to pH 8.0. The drug dissolved, but the recovery is inconsistent over time."

Diagnosis: You have fallen into the pH Trap .[1] Nitrofurantoin (pKa ~7.[1][2]2) dissolves better at alkaline pH because it deprotonates.[1] However, the azomethine bond (–CH=N–) connecting the furan ring to the side chain is highly susceptible to nucleophilic attack (hydrolysis) in alkaline conditions [3].

The Technical Reality:

-

Acidic (pH < 6): High chemical stability, but poor aqueous solubility.[1]

-

Alkaline (pH > 8): High solubility, but rapid hydrolysis (ring opening).[1]

-

The Sweet Spot: pH 4.5 – 6.5.[1]

Data Summary: Stability vs. pH

| Parameter | Acidic (pH 1.2 - 4.[1]0) | Neutral (pH 7.[1][3]0) | Alkaline (pH > 8.[1]0) |

| Solubility | Very Low (< 0.1 mg/mL) | Moderate | High (due to ionization) |

| Chemical Stability | High (Stable for days) | Moderate | Critical Failure (Hours) |

| Dominant Failure | Precipitation | Slow Hydrolysis | Rapid Azomethine Hydrolysis |

Troubleshooting Protocol:

-

Do NOT use heat to dissolve nitrofurans in water; this accelerates degradation.[1]

-

Solvent Strategy: Dissolve the pure powder in DMF (Dimethylformamide) or DMSO .[1][2] These are the only reliable solvents for stock solutions [4].[1]

-

Dilution Rule: Dilute the organic stock into an aqueous buffer (pH 5-6) immediately before use. Keep the final organic solvent concentration <1% if used for biological assays to avoid solvent toxicity.[1]

Module 3: Stock Solution Management

User Ticket #115: "I stored my Nitrofurantoin stock in DMSO at -20°C. When I thawed it, I saw crystals. Can I sonicate it back into solution?"

Diagnosis: Crystallization in frozen DMSO stocks is common.[1] While sonication can redissolve the solid, it generates local heat which may degrade the nitrofuran.

Corrective Action:

-

Thawing: Allow the vial to reach room temperature naturally. Vortex vigorously.

-

Verification: If crystals persist, discard the stock . Re-dissolving precipitated nitrofurans often results in "micro-crystals" that pass through filters but dissolve unpredictably in assays, causing erratic data.[1]

-

Shelf Life:

Module 4: Experimental Workflow & Decision Tree

User Ticket #771: "My LC-MS/MS calibration curve is non-linear at the low end."

Diagnosis: This is often due to adsorption .[1] Nitrofurans can bind to plastic surfaces at low concentrations.[1]

The "Gold Standard" Preparation Protocol:

-

Weighing: Weigh standard into a glass volumetric flask (amber).

-

Primary Stock: Dissolve in pure DMF or DMSO to ~1 mg/mL.

-

Intermediate: Dilute with Methanol/Water (50:50).

-

Working Standard: Dilute with mobile phase (usually acidic, e.g., 0.1% Formic Acid).[1]

-

Container: Use silanized glass vials for concentrations < 10 ng/mL.

Visualization: Troubleshooting Logic

Figure 2: Step-by-step diagnostic flow for nitrofuran stability issues.

References

-

Vass, I. et al. (2024).[1] "Photocatalytic degradation of nitrofurantoin: Mechanism and radical capture." ResearchGate/Journal of Photochemistry.

-

Edhlund, B. L. et al. (2006).[1] "Aquatic photochemistry of nitrofuran antibiotics." Environmental Science & Technology.[1][4]

-

Pehlivanov, I. et al. (2022).[1][5] "Stability study of extemporaneously compounded nitrofurantoin oral suspensions." Folia Medica.

-

CLSI & EUCAST Guidelines. (Cited in: Optimizing dosing of nitrofurantoin from a PK/PD point of view). Erasmus University Repository.[1]

-

McCracken, R. et al. (2007).[1] "Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking." Food Additives & Contaminants.[1][6]

Sources

- 1. Nitrofurazone | C6H6N4O4 | CID 5447130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. Chemical fate and changes in mutagenic activity of antibiotics nitrofurazone and furazolidone during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Nitrofuran Derivatives

Welcome to the technical support center for the purification of nitrofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important class of compounds. The inherent chemical properties of nitrofuran derivatives, while crucial for their biological activity, often present significant hurdles during their isolation and purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in the laboratory.

Part 1: Troubleshooting Guide

This section is formatted as a series of common problems encountered during the purification of nitrofuran derivatives, followed by detailed causes and step-by-step solutions.

Problem 1: My nitrofuran derivative is degrading on the silica gel column, resulting in low yield and multiple colored bands.